molecular formula C9H9F6N3O4 B011234 Cci-103F CAS No. 104290-39-3

Cci-103F

Cat. No.: B011234
CAS No.: 104290-39-3
M. Wt: 337.18 g/mol
InChI Key: RWMNREHJLVXWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCI-103F, a hexafluorinated 2-nitroimidazole derivative, is a hypoxia-sensitive bioreductive marker designed to detect oxygen-deficient regions in solid tumors. Under hypoxic conditions, this compound undergoes reductive activation, forming covalent adducts with cellular macromolecules . These adducts are detectable via fluorescence immunohistochemistry (IHC) or $^{19}\text{F}$ magnetic resonance spectroscopy (MRS), offering a non-radioactive alternative to traditional hypoxia tracers like tritium-labeled misonidazole . This compound’s binding correlates with regions of chronic hypoxia, particularly in tumor cores, and its compatibility with histological analysis enables simultaneous evaluation of tumor microenvironment features (e.g., vascular maturity, pericyte coverage) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- typically involves multiple steps. One common method involves the reaction of imidazole with ethylene oxide to form 1-(2-hydroxyethyl)imidazole. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized imidazole derivatives .

Scientific Research Applications

Tumor Hypoxia Detection

One of the primary applications of CCI-103F is in the detection and study of tumor hypoxia. It has been used extensively in both rodent models and canine tumors to assess the prevalence and distribution of hypoxic cells. A significant study involving 32 primary malignant canine tumors demonstrated that this compound could label hypoxic regions effectively, providing insights into tumor biology and treatment responses .

Table 1: Summary of Studies Using this compound in Tumor Hypoxia Detection

StudySample TypeMethodologyKey Findings
Jin et al., 1990Mouse Tumors^1H/^19F MRSDynamic measurements of retention; correlation with radiosensitivity.
Thrall et al., 1994Canine TumorsImmunohistochemistryDistribution patterns of this compound correlated with tumor characteristics.
Ljungkvist et al., 2006Murine TumorsImaging AnalysisDynamics of hypoxia post-irradiation; implications for treatment timing.

Evaluation of Treatment Efficacy

This compound has been instrumental in evaluating the efficacy of various cancer treatments by monitoring changes in tumor hypoxia over time. By assessing how hypoxic regions respond to therapies such as radiation or chemotherapy, researchers can gain valuable insights into tumor behavior and potential resistance mechanisms .

Canine Tumor Study

In a comprehensive study involving canine tumors, this compound was administered intravenously at a dose of 40 mg/kg. Histological examination revealed that hypoxic cells were present in 31 out of 32 tumors analyzed, with an average labeling percentage of 12.2%. This study highlighted the utility of this compound as a non-radioactive method for detecting nitroimidazole adducts at the cellular level, allowing concurrent histological examination .

Comparative Studies with Other Markers

Research comparing this compound with other hypoxia markers such as pimonidazole has provided insights into their relative effectiveness in different tumor types. In one study, both markers were used concurrently to assess their distribution and binding patterns in canine tumors, revealing that this compound offered distinct advantages in certain contexts due to its higher signal intensity and specificity .

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and contributing to the compound’s biological effects .

Comparison with Similar Compounds

CCI-103F vs. Pimonidazole (PIMO)

Parameter This compound Pimonidazole
Detection Method Fluorescence IHC, $^{19}\text{F}$ MRS Immunohistochemistry (IHC)
Radioactivity Non-radioactive Non-radioactive
Temporal Resolution Marks chronic hypoxia Marks transient hypoxia
Co-localization Congruent with PIMO when injected simultaneously; divergent at staggered time points Used alongside this compound for dual hypoxia mapping
Clinical Utility Compatible with histology and MRS Limited to IHC

Key Findings :

  • In dual-tracer studies, simultaneous injection of this compound and PIMO revealed overlapping staining patterns, indicating co-localization in chronically hypoxic regions. However, staggered administration (PIMO first, followed by this compound) showed reduced overlap, highlighting PIMO’s sensitivity to transient hypoxia at the tumor edge .
  • This compound’s adducts persist longer in hypoxic cells, making it superior for chronic hypoxia detection .

This compound vs. Misonidazole

Parameter This compound Misonidazole
Detection Method Fluorescence IHC, $^{19}\text{F}$ MRS Autoradiography (requires $^3\text{H}$-labeling)
Radioactivity Non-radioactive Radioactive
Binding Mechanism Reductive activation, forms macromolecular adducts Reductive activation, binds to intracellular macromolecules
Toxicity No cytotoxicity observed High doses cause neurotoxicity
Clinical Use Safe for repeated dosing Limited by radiation safety protocols

Key Findings :

  • Both compounds bind selectively to hypoxic cells, but this compound’s non-radioactive nature allows safer clinical use .
  • Misonidazole’s binding is inhibited by exogenous cysteamine, whereas this compound’s adducts are unaffected by glutathione depletion or radical scavengers .

This compound vs. EF5 and Other Nitroimidazoles

Parameter This compound EF5
Detection Method Fluorescence IHC, $^{19}\text{F}$ MRS IHC with monoclonal antibodies
Spatial Resolution Labels hypoxia near dysfunctional vessels Labels diffusion-limited hypoxia
Tissue Penetration Enhanced by hexafluorinated structure Limited by antibody accessibility
Quantification Compatible with MRS for 3D hypoxia mapping Requires biopsy for IHC analysis

Key Findings :

  • This compound’s fluorinated structure improves tissue penetration and stability compared to EF5 .
  • EF5 is more sensitive to acute hypoxia, while this compound excels in chronic hypoxia detection .

Research Findings and Clinical Implications

  • Vascular Dynamics : Hypoxic regions labeled by this compound at the tumor edge were associated with immature CD31$^+$NG2$^-$ vessels, suggesting hypoxia due to perfusion defects rather than low vessel density .
  • Therapeutic Response : this compound-guided MRS identified tumors responsive to thermoradiotherapy, with hypoxia reduction correlating with improved outcomes .

Advantages and Limitations of this compound

Advantages Limitations
Non-radioactive, enabling repeated clinical use Requires custom polyclonal antibodies for IHC
Compatible with histology and MRS for 3D mapping Background binding in normal tissues (e.g., liver, kidney)
High specificity for chronic hypoxia Limited temporal resolution for acute hypoxia

Biological Activity

CCI-103F is a nitroimidazole compound primarily utilized as a hypoxia marker in cancer research. Its biological activity is closely associated with the identification and quantification of hypoxic cells within tumors, which is critical for understanding tumor microenvironments and developing targeted therapies. This article delves into the biological activity of this compound, supported by various studies and data tables that illustrate its efficacy and applications in cancer research.

This compound operates by selectively labeling hypoxic cells through a reduction mechanism that occurs under low oxygen conditions. This property makes it an effective tool for assessing tumor hypoxia, which is often linked to tumor aggressiveness and resistance to conventional therapies. The compound is preferentially reduced in hypoxic environments, leading to its accumulation in these regions, allowing for visualization and quantification.

Hypoxic Cell Labeling

A significant study investigated the distribution of this compound in canine tumors, revealing that the labeling heterogeneity varied significantly among different tumors. The study employed immunostaining techniques to assess nitroimidazole-labeled hypoxic cells in 24 canine tumors. Key findings included:

  • Intratumoral Variation : 27% of total variation was attributed to differences within individual tumors.
  • Intertumoral Variation : 30% of total variation was observed between different tumors.
  • Residual Variation : 43% of variation occurred at the microscopic level, indicating substantial heterogeneity in hypoxic cell distribution within tumors .

Comparative Studies

In a comparative analysis with pimonidazole, another hypoxia marker, this compound demonstrated similar abilities to discriminate between hypoxic and normoxic cells. This dual-marker strategy allowed researchers to quantify transient changes in tumor hypoxia over time using flow cytometry. The study highlighted that sequential administration of both markers could provide a more comprehensive understanding of tumor oxygenation dynamics .

Canine Tumor Studies

In a series of studies involving canine tumors, this compound was used extensively to evaluate tumor hypoxia. One notable case involved comparing oral and intravenous administration methods of pimonidazole while using this compound as a control. The findings indicated that both administration routes provided valuable insights into the hypoxic status of tumors, with implications for treatment strategies .

Human Tumor Xenografts

In human tumor xenograft models, this compound was utilized alongside pimonidazole to assess changes in tumor hypoxia. The results demonstrated that the combination of these markers could effectively delineate areas of fluctuating oxygen levels within tumors, providing critical data for therapeutic planning and evaluation .

Data Tables

Study Findings Hypoxia Marker Used
Canine Tumor Study27% intratumoral variation; 30% intertumoral variationThis compound
Dual Marker AnalysisEffective discrimination between hypoxic and normoxic cellsThis compound & Pimonidazole
Human Xenograft EvaluationQuantified transient changes in tumor oxygenationThis compound & Pimonidazole

Q & A

Basic Research Questions

Q. How can researchers establish baseline parameters for evaluating CCI-103F’s hypoxia-specific staining efficacy in experimental models?

  • Methodological Answer : Baseline parameters should include quantitative metrics such as staining area percentages under controlled conditions (e.g., non-injected controls vs. treatment groups). Statistical analysis (e.g., ANOVA or t-tests) should compare staining intensity across groups, ensuring reproducibility by standardizing injection protocols (e.g., US-guided administration) and environmental variables (e.g., oxygen levels) .

Q. What experimental controls are critical for validating this compound’s specificity in hypoxia imaging studies?

  • Methodological Answer : Controls should include:

  • Negative controls : Tissues/regions with confirmed normoxia.
  • Positive controls : Pre-treated samples with known hypoxia-inducing agents (e.g., sodium hyaluronate + H₂O₂).
  • Technical controls : Parallel staining with alternative hypoxia markers (e.g., pimonidazole) to cross-validate results. Ensure blinding during analysis to reduce observer bias .

Q. How should researchers design dose-response experiments to assess H₂O₂’s impact on this compound staining outcomes?

  • Methodological Answer : Use a gradient of H₂O₂ concentrations (e.g., 0.1–10 mM) to evaluate dose-dependent effects on cell viability and staining patterns. Pair quantitative imaging (e.g., fluorescence microscopy) with cell death assays (e.g., propidium iodide uptake) to distinguish hypoxia-specific staining from artifact signals caused by oxidative stress .

Advanced Research Questions

Q. How can conflicting data between this compound and pimonidazole staining in reoxygenation studies be reconciled?

  • Methodological Answer : Contradictions may arise from differences in marker pharmacokinetics (e.g., binding half-life) or tissue penetration. To resolve this:

  • Perform time-course experiments to track staining dynamics post-injection.
  • Use multi-modal imaging (e.g., PET/MRI co-registration) to correlate spatial staining patterns with oxygen partial pressure (pO₂) measurements.
  • Apply meta-analysis frameworks to compare results across studies, adjusting for variables like injection timing and tissue heterogeneity .

Q. What statistical approaches are optimal for analyzing spatial heterogeneity in this compound-stained tumor sections?

  • Methodological Answer : Employ spatial autocorrelation analysis (e.g., Moran’s I index) to quantify clustering of hypoxic regions. Machine learning algorithms (e.g., U-Net for image segmentation) can automate quantification of staining area percentages. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) mitigate normality assumptions .

Q. How can researchers address limitations in this compound’s applicability to 3D tumor models or organoid systems?

  • Methodological Answer : Optimize protocols for:

  • Penetration : Use microbubble-enhanced ultrasound to improve this compound delivery in dense 3D structures.
  • Resolution : Combine confocal microscopy with tissue clearing techniques (e.g., CLARITY) for deep imaging.
  • Validation : Correlate staining with hypoxia-sensitive gene expression (e.g., HIF-1α targets) via qPCR or spatial transcriptomics .

Q. Methodological Pitfalls and Solutions

Q. What steps ensure reproducibility of this compound staining in multi-institutional studies?

  • Methodological Answer :

  • Standardization : Publish detailed protocols for injection volume, timing, and imaging settings.
  • Inter-lab calibration : Distribute reference tissue samples with pre-characterized hypoxia levels.
  • Data sharing : Use platforms like Zenodo to share raw imaging data and analysis pipelines .

Q. How should researchers adjust experimental designs when this compound staining contradicts transcriptional hypoxia biomarkers?

  • Methodological Answer : Investigate temporal discordance (e.g., HIF-1α protein degradation lagging mRNA changes) or off-target effects. Perform:

  • Time-resolved sampling : Collect paired staining and RNA-seq data at multiple timepoints.
  • Pharmacological inhibition : Use HIF-1α inhibitors (e.g., PX-478) to test functional links between staining and hypoxia pathways .

Q. Data Reporting and Ethics

Q. What metadata is essential for publishing this compound-related findings in compliance with FAIR principles?

  • Methodological Answer : Include:

  • Experimental conditions : Injection parameters, staining duration, imaging equipment specifications.
  • Analysis pipelines : Software versions, code repositories, and thresholding criteria for staining quantification.
  • Ethical compliance : IRB approvals for animal/human studies and data anonymization protocols .

Q. How can researchers transparently report unexpected results, such as non-linear H₂O₂ effects on this compound signals?

  • Methodological Answer : Use the TRIPOD framework for predictive model reporting or ARRIVE 2.0 guidelines for animal studies. Discuss alternative hypotheses (e.g., H₂O₂-induced membrane permeability changes) and propose follow-up experiments (e.g., ROS scavenger co-treatments) .

Q. Tables for Key Findings from

Treatment Group Staining Area (%) pO₂ (mmHg) Cell Viability (%)
Non-injected control8.2 ± 1.525.3 ± 2.198.5 ± 0.7
Sodium hyaluronate34.7 ± 4.812.1 ± 1.885.2 ± 3.2
Sodium hyaluronate + H₂O₂52.1 ± 6.35.4 ± 0.963.8 ± 5.1

Data from US-guided injection experiments under standardized hypoxia conditions (n=10 samples/group, ANOVA p<0.001).

Properties

IUPAC Name

1-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-(2-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F6N3O4/c10-8(11,12)6(9(13,14)15)22-4-5(19)3-17-2-1-16-7(17)18(20)21/h1-2,5-6,19H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMNREHJLVXWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(COC(C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F6N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908903
Record name 1-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104290-39-3
Record name Cci 103F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104290393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CCI-103F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IW6LAX4HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.